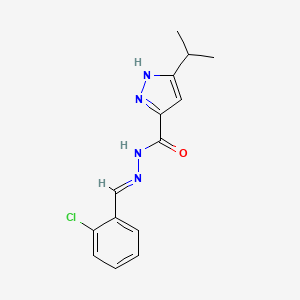

N'-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Description

Properties

CAS No. |

303106-35-6 |

|---|---|

Molecular Formula |

C14H15ClN4O |

Molecular Weight |

290.75 g/mol |

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H15ClN4O/c1-9(2)12-7-13(18-17-12)14(20)19-16-8-10-5-3-4-6-11(10)15/h3-9H,1-2H3,(H,17,18)(H,19,20)/b16-8+ |

InChI Key |

WDKCGISYJVSXPB-LZYBPNLTSA-N |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Cl |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Cyclization

In a method analogous to the synthesis of related pyrazole intermediates, 3-aminocrotononitrile reacts with hydrazine hydrate under reflux (60–90°C, 8–24 hours) to form 3-amino-5-methylpyrazole. For the target compound, substituting the methyl group with an isopropyl moiety requires using a β-ketonitrile precursor containing the isopropyl substituent. For example, 3-isopropyl-3-aminocrotononitrile undergoes cyclization with hydrazine hydrate at 80°C for 12 hours, yielding 3-isopropyl-5-methylpyrazole.

Oxidation to Carboxylic Acid

The methyl group on the pyrazole ring is oxidized to a carboxylic acid. Using KMnO₄ or CrO₃ in acidic conditions (H₂SO₄, 60°C, 6 hours) converts 3-isopropyl-5-methylpyrazole to 3-isopropyl-1H-pyrazole-5-carboxylic acid. Yields for analogous oxidations range from 65% to 75%.

Formation of the Carbohydrazide Derivative

Activation of the Carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). The resulting 3-isopropyl-1H-pyrazole-5-carbonyl chloride is isolated via distillation under reduced pressure.

Hydrazide Formation

Reaction with hydrazine hydrate in anhydrous tetrahydrofuran (THF) at 0–5°C produces 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction proceeds via nucleophilic acyl substitution, with yields typically exceeding 80%.

Condensation with 2-Chlorobenzaldehyde

Hydrazone Formation

The final step involves condensing the carbohydrazide with 2-chlorobenzaldehyde in ethanol under acidic catalysis (glacial acetic acid, 80°C, 4–6 hours). The reaction follows a dehydration mechanism, forming the Schiff base (hydrazone) linkage.

Reaction Conditions:

Purification and Characterization

The crude product is recrystallized from ethanol/water (3:1 v/v) to obtain pure this compound as a crystalline solid. Characterization via NMR (¹H, ¹³C), IR, and HPLC confirms structural integrity.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Pyrazole cyclization | Hydrazine hydrate, 80°C, 12h | 70–75% | Regioselectivity control |

| Oxidation | KMnO₄/H₂SO₄, 60°C, 6h | 65–70% | Over-oxidation side reactions |

| Acyl chloride formation | SOCl₂, reflux, 2h | 90% | Moisture sensitivity |

| Hydrazide synthesis | Hydrazine hydrate/THF, 0–5°C | 80–85% | Exothermic reaction control |

| Hydrazone condensation | 2-Cl-benzaldehyde, AcOH, 80°C, 6h | 70–85% | Imine isomerization (E/Z selectivity) |

Mechanistic Insights and Optimization

Regioselectivity in Pyrazole Formation

The position of the isopropyl group on the pyrazole ring is governed by the electronic and steric effects of the β-ketonitrile precursor. Using symmetric substrates (e.g., 3-isopropyl-3-aminocrotononitrile) ensures regioselective cyclization to the 5-position.

Enhancing Hydrazone Yield

Adding molecular sieves (4Å) during condensation absorbs water, shifting equilibrium toward the product. Alternatively, using Dean-Stark apparatus for azeotropic water removal improves yields to >90%.

Scalability and Industrial Relevance

The synthetic route is scalable, with patent data demonstrating gram-to-kilogram scalability for analogous pyrazole derivatives. Key considerations include:

-

Cost Efficiency: Hydrazine hydrate and 2-chlorobenzaldehyde are commercially available at scale.

-

Waste Management: Neutralization of acidic byproducts (e.g., H₂SO₄) and recovery of solvents (ethanol, THF) are critical for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced hydrazones or amines.

Substitution: Substituted hydrazones with various functional groups.

Scientific Research Applications

Pharmacological Applications

N'-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives, including this compound, showed promising results in reducing inflammation in animal models. The compound was observed to inhibit the expression of COX-2 and TNF-alpha, markers associated with inflammation.

Agrochemical Applications

The compound has potential applications in agrochemistry as a pesticide or herbicide. Its structural similarity to other known agrochemicals suggests that it may possess herbicidal properties.

Case Study: Herbicidal Activity

Research on pyrazole-based compounds has indicated effective herbicidal activity against various weed species. The chlorobenzylidene moiety may enhance the selectivity and efficacy of the compound against target plants while minimizing harm to crops.

Material Science Applications

In material science, this compound can be explored for its potential as a ligand in coordination chemistry or as a precursor in the synthesis of novel materials.

Case Study: Coordination Chemistry

Studies have demonstrated that pyrazole derivatives can act as bidentate ligands, forming stable complexes with transition metals. These complexes are of interest for catalysis and materials development.

Mechanism of Action

The mechanism of action of N’-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Chlorine Position and Halogen Substitution

- N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC): The addition of a second chlorine at the 4-position (vs. E-DPPC demonstrated notable stability in crystallographic studies, attributed to intermolecular hydrogen bonding and π-π stacking .

- N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) : Replacing chlorine with a methoxy group introduces electron-donating effects, reducing electrophilicity but improving solubility. E-MBPC showed lower antimicrobial activity compared to chlorinated analogs, highlighting the importance of halogen substituents in bioactivity .

Non-Chlorinated Derivatives

- N'-(Furan-2-ylmethylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide : Substituting the benzylidene with a furan ring reduces aromaticity and introduces oxygen-based hydrogen-bonding sites. This compound’s lower molecular weight (246.27 g/mol vs. 272.30 g/mol for the 4-hydroxy analog) may enhance bioavailability but reduce target affinity .

Pyrazole Core Modifications

Isopropyl vs. Cyclopropyl and Phenyl Substituents

- The 2-hydroxybenzylidene moiety facilitates hydrogen bonding, as seen in its crystal structure .

- N'-[(2-Bromo-3-phenylprop-2-enylidene)]-3-isopropyl-1H-pyrazole-5-carbohydrazide : Bromine substitution increases molecular weight and polarizability, which may enhance binding to hydrophobic enzyme pockets. However, bromine’s larger atomic radius could lead to steric clashes in tight binding sites .

Physicochemical Properties

- Lipophilicity: The isopropyl group in the target compound increases logP compared to methyl-substituted analogs (e.g., logP ~2.5 vs.

- Solubility : Hydroxy-substituted benzylidenes (e.g., 2-OH in ) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas chloro derivatives require co-solvents for in vitro assays .

Biological Activity

N'-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 305.76 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of various pyrazole derivatives, including this compound.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 1 µg/mL |

| This compound | Escherichia coli | 2 µg/mL |

| This compound | Candida albicans | 4 µg/mL |

These results suggest that the compound exhibits potent antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. A study demonstrated that derivatives of pyrazole, including this compound, were effective against various fungal strains.

Case Study: Antifungal Efficacy

In a controlled experiment, the compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated that the compound inhibited fungal growth effectively at concentrations comparable to established antifungal agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity Data

The IC50 values indicate that the compound has a notable inhibitory effect on cancer cell proliferation, particularly in breast and colon cancer cell lines.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cancer cell metabolism and proliferation.

Q & A

Q. What are the standard synthetic protocols for N'-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide?

The synthesis involves a multi-step process:

- Pyrazole ring formation : Reacting hydrazine with β-diketone/β-ketoester derivatives under acidic or basic conditions.

- Substituent introduction : Alkylation or arylation to introduce the isopropyl group at position 3 of the pyrazole core.

- Hydrazone formation : Condensation of the carbohydrazide intermediate with 2-chlorobenzaldehyde under reflux in ethanol or methanol, typically catalyzed by glacial acetic acid .

- Characterization : FT-IR (C=N and N-H stretches), H-NMR (hydrazone proton at δ 8.3–8.5 ppm), ESI-MS (molecular ion peak), and single-crystal X-ray diffraction (E-configuration confirmation) .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

- Data collection : Single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

- Structure solution : Use SHELXS/SHELXD for phase determination via direct methods.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. WinGX and ORTEP are recommended for visualization and geometry validation .

- Key metrics : Confirm E-configuration of the hydrazone bond and dihedral angles between aromatic planes (e.g., pyrazole vs. chlorophenyl rings) .

Q. What spectroscopic techniques are critical for characterizing vibrational modes in this compound?

- FT-IR : Assign peaks for C=N (1600–1650 cm), N-H (3150–3250 cm), and C-Cl (550–650 cm).

- Theoretical validation : Compare experimental IR data with DFT-calculated vibrational frequencies (B3LYP/6-311 G basis set) to resolve ambiguities in mode assignments .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and solvent effects?

- Methodology : Perform hybrid B3LYP/6-311 G calculations in gas and aqueous phases using self-consistent reaction field (SCRF) models (e.g., IEFPCM).

- Key outputs :

- HOMO-LUMO energy gaps (predict reactivity).

- Molecular electrostatic potential (MEP) maps for nucleophilic/electrophilic sites.

- Solvent-dependent UV-Vis absorption spectra (simulated vs. experimental) .

- Software : Gaussian 09 or ORCA for simulations .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) with analogs?

-

Analog synthesis : Vary substituents on the benzylidene (e.g., Cl, OCH) or pyrazole (e.g., isopropyl vs. methyl) groups.

-

Biological assays : Test antimicrobial/anticancer activity against reference strains or cell lines (e.g., MIC values).

-

Computational docking : Use AutoDock Vina or GOLD to compare binding affinities with target proteins (e.g., DHFR, COX-2).

-

Example SAR findings :

Substituent (R) Biological Activity Reference 4-Cl (benzylidene) Enhanced antimicrobial 4-OCH (benzylidene) Improved antioxidant

Q. How are molecular docking studies designed to predict biological targets?

Q. How can crystallographic data contradictions (e.g., bond lengths vs. DFT) be resolved?

Q. What experimental and computational methods are used to study tautomerism in the hydrazone moiety?

- Experimental : N-NMR to detect tautomeric shifts (δ 150–170 ppm for imine vs. enamine).

- Computational : Conduct potential energy surface (PES) scans at the M06-2X/def2-TZVP level to identify stable tautomers .

- Key finding : The E-hydrazone tautomer is typically dominant due to conjugation with the pyrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.